3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene-like framework (bicyclo[2.2.1]heptene) with a 7-oxa bridge, a morpholine-4-carbonyl group at position 3, and a carboxylic acid at position 2. The 7-oxa bridge introduces an oxygen atom into the bicyclic system, reducing ring strain and enhancing polarity. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to hydrogen bonding and solubility, making this compound valuable in pharmaceutical and materials science applications .
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-11(13-3-5-17-6-4-13)9-7-1-2-8(18-7)10(9)12(15)16/h1-2,7-10H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLBPRMBENXSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C3C=CC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with morpholine. This reaction is carried out in the presence of a catalyst, such as sulfuric acid, under sonication conditions . The product is then purified and characterized using various spectroscopic techniques, including NMR, infrared, and UV-vis spectroscopy .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is not available. However, information on the properties, synthesis, and related compounds can be gathered from the search results.
Chemical Properties and Identification
this compound is a chemical compound with the following identifiers :
- CAS No.: 57958-21-1
- Molecular Formula: C12H15NO5
- Molecular Weight: 253.25
- Synonyms: TIMTEC-BB SBB011972, 2-(morpholine-4-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(4-morpholinylcarbonyl)-
Synthesis and Related Compounds
Research has been conducted on the synthesis and applications of related 7-oxabicyclo[2.2.1]heptene compounds . For example, diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate was prepared from exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and isoamyl alcohol using sulfuric acid as a catalyst under sonication conditions . These compounds can serve as olefin monomers in ring-opening metathesis polymerization (ROMP) reactions .
Fragment-Based Drug Discovery
Fragment-based drug discovery utilizes small chemical fragments that adhere to the 'Rule of Three' (Ro3) . These fragments have a molecular weight < 300 Da, ClogP ≤ 3, hydrogen-bond donors (HBD) ≤ 3, and hydrogen-bond acceptors (HBA) ≤ 3 . While the provided compound fits within this range, its specific use in fragment-based drug discovery is not detailed in the search results.
Mechanism of Action
The mechanism by which 3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Amino-Substituted Derivatives
Key Differences :
- The morpholine-carbonyl group in the target compound replaces the amino group, increasing steric bulk and hydrogen-bonding capacity.
- The 7-oxa bridge enhances polarity compared to non-oxa analogues .
Ester Derivatives
Key Differences :
Protected Amino Derivatives (Boc-Protected)
Key Differences :
- The target compound lacks a Boc group, simplifying synthetic steps but reducing protection flexibility.
- The 7-oxa bridge differentiates solubility and reactivity from non-oxa Boc derivatives .
Other Functionalized Derivatives
Key Differences :
- The morpholine-carbonyl group offers distinct hydrogen-bonding interactions compared to fluorinated or polymeric substituents.
- Industrial applications (e.g., photoresists) are unique to polymerized derivatives .
Physicochemical and Functional Comparison
Molecular Weight and Solubility
| Compound Type | Average Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| Target Compound | ~251.24 | Moderate water solubility (carboxylic acid), enhanced by morpholine |
| Amino Derivatives | 153–155 | High solubility in polar solvents (HCl salt forms) |
| Ester Derivatives | 170–200 | Lipophilic; soluble in organic solvents |
| Boc-Protected | 253–255 | Low water solubility; soluble in DMF or DMSO |
Biological Activity
3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with a molecular formula of and CAS number 57958-21-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a unique bicyclic structure that contributes to its biological activity. The morpholine ring and carboxylic acid functional group are significant for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| CAS Number | 57958-21-1 |
| Hazard Classification | Irritant (Xi) |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could alter metabolic pathways.
- Receptor Modulation : It has been suggested that the morpholine moiety can interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
2. Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays demonstrated effective inhibition of growth, indicating its potential use in developing new antimicrobial therapies.
3. Neuroprotective Effects
Preliminary studies have suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease.
Tables of Biological Activity
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, and how are their structures verified?
- Methodology : Synthesis often involves Diels-Alder reactions or functionalization of norbornene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives can be synthesized via anhydride opening reactions (e.g., reacting 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with amines or alcohols) followed by esterification or amidation . Structural confirmation typically employs IR spectroscopy (to detect carbonyl groups) and ¹H NMR (to resolve stereochemistry and substituent positions) . For advanced verification, X-ray crystallography is used to resolve hydrogen bonding networks and molecular packing .
Q. How can chromatographic separation techniques resolve stereoisomers of 7-oxabicyclo[2.2.1]heptane derivatives?
- Methodology : Endo- and exo-isomers of 2-substituted-7-oxabicyclo[2.2.1]hept-5-enes can be separated using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). The stereochemical integrity of the bicyclic system is confirmed by comparing NMR coupling constants (e.g., J values for bridgehead protons) and NOE experiments .
Advanced Research Questions
Q. What strategies are employed to analyze the hydrogen-bonding interactions in crystalline derivatives of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for identifying intermolecular interactions. For example, cocrystals with benzothiazol-2-amine exhibit N–H⋯O and O–H⋯N hydrogen bonds, forming centrosymmetric clusters. Refinement using SHELX software (e.g., SHELXL) optimizes bond lengths and angles, while difference Fourier maps locate hydrogen atoms. Thermal displacement parameters (Uiso) validate the rigidity of the bicyclic core .
Q. How does stereoelectronic effects influence the reactivity of morpholine-substituted bicycloheptene derivatives in copolymerization?
- Methodology : Substituents like morpholine-4-carbonyl alter electron density on the norbornene backbone, impacting ring-opening metathesis polymerization (ROMP). Kinetic studies using <sup>13</sup>C NMR monitor monomer consumption, while MALDI-TOF MS analyzes copolymer composition. For fluorinated analogs (e.g., 2-(trifluoromethyl) derivatives), steric hindrance and electronic effects are quantified via DFT calculations to predict regioselectivity .
Q. What mechanistic insights govern the enzymatic or chemical hydrolysis of ester-functionalized bicycloheptene derivatives?
- Methodology : Hydrolysis of methyl or tert-butyl esters (e.g., 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) is studied under acidic/basic conditions. Reaction progress is tracked via HPLC-MS, and transition states are modeled using Gaussian software. For enzymatic cleavage, lipases or esterases are screened for activity, with enantiomeric excess determined by chiral chromatography .
Key Research Findings
- Stereochemical Stability : The bicyclo[2.2.1]heptene core maintains stereochemical integrity under mild conditions but undergoes epimerization in strong acids/bases .
- Crystallographic Trends : Morpholine-carbonyl substituents enhance crystallinity via C=O⋯H–N interactions, enabling co-crystallization with heterocyclic amines .
- Polymer Applications : Copolymers with fluorinated norbornenes exhibit low dielectric constants, making them candidates for microelectronics lithography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
